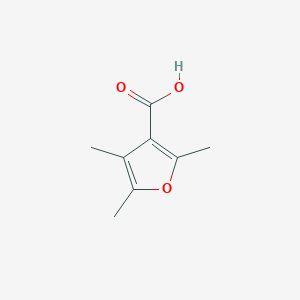
9H-Carbazole-1,8-diamine
Descripción general
Descripción
9H-Carbazole-1,8-diamine is a compound with the molecular formula C12H11N3 . It has a molecular weight of 197.24 g/mol . The compound is also known by other synonyms such as 1,8-diaminocarbazole .
Synthesis Analysis
The synthesis of new 9-ethyl carbazole derivatives has been achieved by the reaction of compound (1) with acetyl chloride . A one-pot, multigram, and chromatography-free procedure has been developed for the preparation of 1,8-diamino-9H-carbazole .Molecular Structure Analysis
The molecular structure of 9H-Carbazole-1,8-diamine consists of a three-ring system containing a pyrrole ring fused on either side to a benzene ring . The InChIKey of the compound is VWOQVBDUUDGYJA-UHFFFAOYSA-N .Chemical Reactions Analysis
The compound has been involved in various chemical reactions. For instance, it has been used in the synthesis of new 9-ethyl carbazole derivatives . It has also been used in the preparation of 1,8-diamino-9H-carbazole .Physical And Chemical Properties Analysis
The compound has a molecular weight of 197.24 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 2 . The compound is stored under inert gas (nitrogen or Argon) at 2–8 °C .Aplicaciones Científicas De Investigación
Polymer Chemistry : Novel soluble polyimides based on asymmetrical diamines containing carbazole, like 9H-Carbazole-1,8-diamine, have been synthesized. These polyimides show excellent organosolubility, high thermal stability, and are used in memory devices with flash type and write-once-read-many times memory capabilities (Zhao et al., 2016).
Medicinal Chemistry : The carbazole scaffold, including 9H-Carbazole, exhibits a wide range of biological activities upon modification. It shows potential in antibacterial, antimalarial, anticancer, and anti-Alzheimer applications (Tsutsumi et al., 2016).
Material Science : Carbazole derivatives have been utilized in the development of fluorescent probes. For example, a carbazole derivative has been synthesized for effectively and selectively detecting chromium(III) ions (Zhang et al., 2013).
Environmental Studies : Studies on the occurrence of carbazoles, including 9H-Carbazole, in dust and air samples have been conducted. These studies are crucial for understanding the environmental impact and health implications of carbazoles (Fromme et al., 2018).
Organic Electronics : Carbazole derivatives are used in organic light-emitting diodes (OLEDs). For example, novel redox-active polyimides bearing unsymmetrical and noncoplanar carbazole units have been synthesized for use as hole transporting materials in OLEDs (Iqbal et al., 2016).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
9H-carbazole-1,8-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3/c13-9-5-1-3-7-8-4-2-6-10(14)12(8)15-11(7)9/h1-6,15H,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWOQVBDUUDGYJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)NC3=C2C=CC=C3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60556593 | |
| Record name | 9H-Carbazole-1,8-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60556593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9H-Carbazole-1,8-diamine | |
CAS RN |
117110-85-7 | |
| Record name | 9H-Carbazole-1,8-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60556593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-Chloro-2-(4-methylphenyl)-imidazo[1,2-a]pyridine](/img/structure/B189023.png)








![(E)-2-(6,7-Dihydro-1H-indeno[5,4-b]furan-8(2H)-ylidene)acetonitrile](/img/structure/B189042.png)

